REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE
Description
REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and multiple methoxy and sulfonyl functional groups that contribute to its unique chemical properties.
Properties
IUPAC Name |
(3S,4R)-N-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO7S2/c1-26-15-5-7-16(8-6-15)30(24,25)20-13-29(22,23)12-17(20)21-11-14-4-9-18(27-2)19(10-14)28-3/h4-10,17,20-21H,11-13H2,1-3H3/t17-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLMJVVANUTMJ-PXNSSMCTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and 4-methoxybenzenesulfonyl chloride. The key steps in the synthesis may involve:
Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a thiol and an appropriate dihalide.
Introduction of the sulfonyl group: This step involves the reaction of the tetrahydrothiophene intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions.
Attachment of the dimethoxybenzyl group: This final step involves the nucleophilic substitution reaction of the intermediate with 3,4-dimethoxybenzylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4
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